D-Serine, N-cyclohexyl-
Description
Overview of D-Amino Acid Functionality in Biological Systems
While L-amino acids are the canonical building blocks of proteins, their stereoisomers, D-amino acids, are increasingly recognized for their diverse and crucial roles in biology. frontiersin.orgfiveable.me Initially considered "unnatural," evidence now firmly establishes their presence and functional significance across various organisms, from bacteria to mammals. thieme-connect.com
In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are integral components of the peptidoglycan cell wall, providing structural integrity and resistance to degradation by proteases that typically recognize L-amino acids. frontiersin.org This inherent stability against enzymatic breakdown is a key characteristic of D-amino acids. fiveable.me
In mammals, D-serine stands out as a prominent and extensively studied D-amino acid. examine.comaseanjournalofpsychiatry.org It functions as a crucial neuromodulator in the central nervous system (CNS). examine.comcambridge.org Specifically, D-serine acts as a co-agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor. wikipedia.orgnih.govresearchgate.net The activation of NMDA receptors, which requires the binding of both glutamate and a co-agonist like D-serine or glycine, is fundamental for excitatory neurotransmission, synaptic plasticity, learning, and memory. wikipedia.orgnih.gov The distribution of D-serine and its synthesizing enzyme, serine racemase, closely aligns with the localization of NMDA receptors in the brain. researchgate.netfrontiersin.org
The metabolism of D-amino acids is regulated by the enzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination. medchemexpress.comuniprot.org This enzyme plays a critical role in modulating the levels of D-serine in the brain and is a key target in understanding the physiological and pathological roles of this D-amino acid. nih.govfrontiersin.org
Significance of N-Substitution in Amino Acid Derivatives for Receptor Ligand Design
The modification of amino acids at the amino group, known as N-substitution, is a powerful strategy in medicinal chemistry and receptor ligand design. This chemical alteration can profoundly influence the pharmacological properties of the parent molecule, including its binding affinity, selectivity, efficacy, and metabolic stability.
N-substitution can alter the steric and electronic properties of an amino acid derivative, thereby modulating its interaction with the binding pocket of a receptor. acs.orgbeilstein-journals.org The size, shape, and polarity of the N-substituent can either enhance or diminish the affinity for the target receptor. For instance, the introduction of a bulky group can improve selectivity by preventing the ligand from binding to related but sterically more constrained receptor subtypes. acs.org
Furthermore, N-substitution can impact the conformational flexibility of the amino acid backbone. mdpi.com This can pre-organize the molecule into a conformation that is more favorable for binding to the receptor, leading to a higher affinity. In the context of cyclic peptides, N-substitution is known to influence the macrocycle's conformation and cell permeability. acs.org
From a drug development perspective, N-substitution can also be employed to improve the pharmacokinetic properties of a lead compound. By modifying the amino group, it is possible to enhance metabolic stability, for example, by protecting it from enzymatic degradation. This can lead to a longer duration of action in vivo. The synthesis of various N-substituted amino acid derivatives is a common approach to generate libraries of compounds for screening and identifying novel receptor ligands with desired biological activities. acs.orgmdpi.com
Evolution of D-Serine Research and the Rationale for N-Cyclohexyl Modification
The discovery of D-serine's role as an endogenous co-agonist of the NMDA receptor marked a significant paradigm shift in neuroscience. examine.comfrontiersin.org This finding spurred extensive research into the synthesis, metabolism, and physiological functions of D-serine, as well as its potential as a therapeutic agent for conditions involving NMDA receptor hypofunction. mdpi.com
The initial focus of D-serine research was on understanding its fundamental biology, including its synthesis from L-serine by serine racemase and its degradation by DAAO. frontiersin.orgnih.gov A key area of investigation has been the cellular source of D-serine, with evidence pointing to both neurons and astrocytes. nih.govnih.govpreprints.org
As the understanding of D-serine's function grew, so did the interest in developing molecules that could modulate its activity at the NMDA receptor. This led to the exploration of D-serine derivatives, including those with N-substitutions. The rationale for modifying D-serine, and specifically for introducing an N-cyclohexyl group, is rooted in the principles of medicinal chemistry aimed at optimizing ligand-receptor interactions.
The cyclohexyl group is a non-polar, bulky substituent. Its introduction at the nitrogen atom of D-serine can be hypothesized to:
Alter Binding Affinity and Selectivity: The cyclohexyl moiety could interact with hydrophobic pockets within the glycine binding site of the NMDA receptor or adjacent domains, potentially altering the binding affinity and selectivity compared to unsubstituted D-serine.
Modulate Efficacy: The modification could change the compound's efficacy from a full agonist to a partial agonist or even an antagonist, as has been observed with other NMDA receptor glycine site ligands like D-cycloserine. nih.gov
Improve Pharmacokinetic Properties: The lipophilic nature of the cyclohexyl group could influence the molecule's ability to cross the blood-brain barrier and its metabolic stability, potentially offering advantages over the parent D-serine molecule for in vivo applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
915405-06-0 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-(cyclohexylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h7-8,10-11H,1-6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
KSKBNEPTTKVOSD-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(CC1)N[C@H](CO)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC(CO)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Aspects of N Cyclohexyl D Serine Analogues
Synthetic Strategies for N-Alkylation of D-Serine
The introduction of a cyclohexyl group onto the nitrogen atom of D-serine can be achieved through several synthetic routes. These strategies can be broadly categorized into direct N-cyclohexylation and multi-step approaches that utilize protected intermediates.
Direct N-Cyclohexylation Approaches
Direct N-alkylation of unprotected amino acids, including serine, presents a sustainable and efficient synthetic pathway. nih.gov One such method involves the use of alcohols as alkylating agents, which is advantageous as it produces water as the only byproduct, simplifying purification. nih.gov Catalytic strategies have been developed for the direct N-alkylation of α-amino acids with alcohols, offering a high degree of selectivity. nih.gov For instance, phenol (B47542) has been successfully used to N-cyclohexylate α-amino acids under biocompatible conditions without causing racemization. researchgate.net This is achieved by using 2-cyclohexen-1-one (B156087) and cyclohexanone (B45756) as coupling partners. researchgate.net
Another direct approach is reductive amination. This involves the reaction of an amino acid with a ketone or aldehyde in the presence of a reducing agent. While a common strategy for N-alkylation, it can sometimes be challenging to control the degree of alkylation and may lead to the formation of both mono- and di-alkylated products. monash.edu
| Approach | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| Catalytic N-alkylation | Alcohols (e.g., from phenol) | Sustainable, water as byproduct, high selectivity, no racemization. | nih.govresearchgate.net |
| Reductive Amination | Ketones/Aldehydes | Common N-alkylation method, potential for over-alkylation. | monash.edu |
Multi-step Synthesis via Protected D-Serine Intermediates
To achieve greater control over the synthesis and prevent unwanted side reactions, multi-step strategies involving protected D-serine intermediates are frequently employed. rsc.orgqut.edu.au This typically involves the protection of the carboxylic acid and/or the hydroxyl group of D-serine before the N-alkylation step.
A common approach involves the use of protecting groups such as tert-butyloxycarbonyl (Boc) for the amino group and benzyl (B1604629) (Bzl) or cyclohexyl (Chx) for the hydroxyl group. rsc.orgpnas.org For example, N-Boc-D-serine can be reacted with a cyclohexylating agent. The choice of protecting group is crucial and depends on the specific reaction conditions and the desired final product. The cyclohexyl (Chx) group, for instance, has been developed as a stable hydroxy-protecting group for serine in peptide synthesis. rsc.org It is stable under various acidic and basic conditions but can be removed with strong acid. rsc.org
Another multi-step strategy involves the synthesis of N-protected amino acid esters. thieme-connect.com For example, N-protected amino acids can be converted to their corresponding esters using reagents like propanephosphonic acid anhydride (B1165640) (T3P®) with various alcohols, including cyclohexyl alcohol. thieme-connect.com
The use of protected intermediates allows for more precise control over the reaction, leading to higher yields and purity of the desired N-cyclohexyl-D-serine analogue. qut.edu.au Following N-alkylation, the protecting groups are removed to yield the final product. qut.edu.au
| Functional Group | Protecting Group | Abbreviation | Reference |
|---|---|---|---|
| Amino Group | tert-Butyloxycarbonyl | Boc | pnas.org |
| Hydroxyl Group | Benzyl | Bzl | pnas.org |
| Cyclohexyl | Chx | rsc.org |
Stereochemical Control and Purity Assessment
Maintaining the desired stereochemistry at the α-carbon of D-serine is a critical aspect of synthesizing N-cyclohexyl-D-serine analogues. The biological activity of these compounds is often highly dependent on their stereoisomeric form. quora.com
Enantioselective Synthesis of N-Cyclohexyl-D-Serine
Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, in this case, the D-enantiomer of N-cyclohexyl-serine. rsc.org Several strategies have been developed to achieve high enantioselectivity.
One approach utilizes chiral auxiliaries. rsc.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary can be used to prepare N-Boc-D-amino acids in enantiopure form. rsc.org
Catalytic enantioselective methods are also widely used. rsc.org Cinchona alkaloid-catalyzed reactions, for instance, have been employed in the aza-Henry reaction to produce α-amino amides with high enantioselection. rsc.org Another powerful technique is the use of metal complexes, such as planar-square Ni(II) complexes, which can mediate stereoselective Cα-alkylation of serine fragments, yielding enantiomerically pure α-substituted serine analogs. rsc.org
Furthermore, enzymatic resolution and fractional recrystallization of diastereomeric salts are traditional methods for separating enantiomers, though they inherently produce the undesired enantiomer as well. rsc.org
Methodologies for Chiral Purity Determination
Once the synthesis is complete, it is essential to determine the chiral purity of the N-cyclohexyl-D-serine analogue. Several analytical techniques are available for this purpose.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a gold standard for separating and quantifying enantiomers. americanpharmaceuticalreview.com These specialized columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. americanpharmaceuticalreview.com For amino acids that lack a strong chromophore for UV detection, derivatization with a chromophore-containing reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), is often necessary. journalijar.comacs.org This derivatization creates diastereomers that can be readily separated by standard HPLC. acs.org
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high resolution and sensitivity. americanpharmaceuticalreview.com Additionally, fluorescence spectroscopy can be employed for the chemoselective and enantioselective detection of specific amino acid enantiomers using chiral fluorescent probes. rsc.org
| Methodology | Principle | Key Features | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Gold standard for enantiomeric separation. | americanpharmaceuticalreview.com |
| Derivatization with Marfey's Reagent | Formation of diastereomers for separation by standard HPLC. | Useful for compounds lacking a UV chromophore. | journalijar.comacs.org |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High resolution and sensitivity. | americanpharmaceuticalreview.com |
| Fluorescence Spectroscopy | Enantioselective recognition by a chiral fluorescent probe. | High sensitivity and selectivity for specific amino acids. | rsc.org |
Derivatization for Advanced Research Applications (e.g., Radioligand Synthesis)
N-Cyclohexyl-D-serine analogues can be further modified or derivatized to create tools for advanced research applications, such as radioligands for positron emission tomography (PET) imaging. nih.gov Radioligands are molecules that are labeled with a radioactive isotope, allowing for their non-invasive detection and quantification in biological systems.
The synthesis of a radioligand typically involves several steps. First, a precursor molecule is synthesized, which contains the N-cyclohexyl-D-serine scaffold and a functional group suitable for radiolabeling. This precursor is then reacted with a radioactive isotope, such as copper-64, often complexed with a chelator like NODA-GA. nih.gov The chelator is a molecule that firmly binds the metal radioisotope.
The linker between the N-cyclohexyl-D-serine core and the chelator can be modified to include hydrophilizing units, such as sulfonic or phosphonic acid groups. nih.gov These groups increase the water solubility of the radioligand, which can improve its pharmacokinetic properties and lead to clearer imaging results with lower background signal. nih.gov The final radiolabeled compound is then purified, typically by HPLC, before use in imaging studies. nih.gov
The Enigmatic Profile of N-Cyclohexyl-D-Serine: A Scientific Inquiry
Despite significant interest in the modulation of the N-Methyl-D-Aspartate (NMDA) receptor for therapeutic purposes, a comprehensive pharmacological profile of the chemical compound N-Cyclohexyl-D-Serine remains conspicuously absent from the public scientific literature. Extensive searches for data on its molecular interactions, particularly concerning its affinity and efficacy at the NMDA receptor glycine (B1666218) binding site, its potential interactions with serine proteases, and its binding to amino acid transporters, have yielded no specific results for this particular molecule.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site on the GluN1 subunit of the NMDA receptor has been a major target for the development of novel therapeutics aimed at modulating receptor function. Compounds that act at this site can have profound effects on synaptic plasticity, learning, and memory, and are being investigated for a range of neurological and psychiatric disorders.
While the pharmacology of D-serine and its structural analog D-cycloserine are well-documented, with both acting as co-agonists at the NMDA receptor glycine site, no such information is readily available for N-Cyclohexyl-D-Serine. This includes a lack of data on:
Affinity and Efficacy at NMDA Receptor Glycine Binding Sites: There are no published competitive binding studies that would elucidate the affinity of N-Cyclohexyl-D-Serine for the glycine binding site in comparison to endogenous co-agonists like D-serine and glycine. Consequently, its efficacy—whether it acts as a full agonist, partial agonist, or antagonist—remains unknown.
Allosteric Modulation and Subunit Selectivity: Information regarding any potential allosteric modulatory effects of N-Cyclohexyl-D-Serine on the NMDA receptor is absent. Furthermore, there are no studies detailing its selectivity profile across different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D), which is a critical factor in determining the physiological and potential therapeutic effects of a compound.
Interactions with Serine Proteases and Other Enzymatic Targets: The potential for N-Cyclohexyl-D-Serine to interact with serine proteases or other enzymes has not been reported. This includes a lack of information on binding pockets, catalytic site interactions, and enzyme inhibition kinetics.
Binding to Transport Systems and Channels: There is no available data on whether N-Cyclohexyl-D-Serine binds to and is transported by amino acid transporters or other channel proteins.
The absence of such fundamental pharmacological data prevents a meaningful discussion of the molecular interactions and receptor pharmacology of N-Cyclohexyl-D-Serine. It is possible that research on this specific compound has been conducted but not published, or that it has not been a focus of scientific investigation. Until such data becomes available, the pharmacological profile of N-Cyclohexyl-D-Serine remains a matter of speculation.
Molecular Interactions and Receptor Pharmacology of N Cyclohexyl D Serine
Target Identification and Profiling through High-Throughput Screening
The identification of molecular targets for novel compounds, such as N-Cyclohexyl-D-Serine, and the characterization of their pharmacological profiles are pivotal in modern drug discovery. High-throughput screening (HTS) methodologies are central to this effort, enabling the rapid assessment of large compound libraries against specific biological targets. While direct HTS data for N-Cyclohexyl-D-Serine is not extensively available in the public domain, its structural similarity to D-Serine, a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests that its primary molecular target is likely the glycine-binding site on the GluN1 subunit of the NMDA receptor. liottaresearch.orggoogle.com
HTS campaigns for NMDA receptor modulators typically employ a variety of sophisticated assay formats to identify and characterize new chemical entities. These assays are designed to measure the functional activity of the receptor in a high-throughput manner.
One prevalent HTS method is the calcium-flux assay. jove.com This cell-based assay utilizes cell lines, such as HEK293, that are engineered to express specific NMDA receptor subtypes (e.g., GluN1/GluN2A). jove.comsbdrugdiscovery.com The assay measures changes in intracellular calcium concentrations upon receptor activation. In a typical setup to find positive allosteric modulators (PAMs), cells are incubated with a sub-maximal concentration of an agonist (like glutamate) and a co-agonist (like D-serine or glycine), and then the test compounds are added. An increase in the calcium signal indicates that the compound enhances the receptor's function. This method is advantageous as it can be miniaturized to 384-well or even higher density formats, allowing for the screening of vast compound libraries. jove.com
Another powerful HTS technique is automated patch-clamp electrophysiology. sbdrugdiscovery.comresearchgate.net This method provides a more detailed and physiologically relevant measure of ion channel function by directly recording the electrical currents passing through the NMDA receptor channel. High-throughput systems can analyze hundreds to thousands of compounds per day by recording from cells in a planar array. researchgate.net These assays can precisely determine a compound's potency and efficacy as an agonist, antagonist, or modulator. sbdrugdiscovery.com
The following table summarizes common HTS assays used for the identification and profiling of NMDA receptor modulators, which would be applicable for characterizing N-Cyclohexyl-D-Serine.
| Assay Type | Principle | Throughput | Key Advantages |
| Calcium-Flux Assay | Measures changes in intracellular calcium upon receptor activation using fluorescent dyes. jove.com | High (384- to 1536-well plates) | Amenable to large-scale screening; provides functional data. jove.com |
| Automated Patch-Clamp | Directly measures ion channel currents in response to compounds. sbdrugdiscovery.comresearchgate.net | Medium to High (up to 384 wells simultaneously) | High information content (potency, efficacy, kinetics); physiologically relevant. sbdrugdiscovery.comresearchgate.net |
| Fluorescence Resonance Energy Transfer (FRET) | Detects conformational changes in the receptor upon ligand binding. | High | Allows for the study of ligand binding in a cellular context without measuring ion flux. |
| Membrane Potential Assays | Uses voltage-sensitive dyes to detect changes in the cell's membrane potential upon ion channel opening. | High | Provides a functional readout of receptor activity. |
The discovery and development of subunit-selective NMDA receptor modulators have been successfully advanced through HTS campaigns. liottaresearch.org For instance, multiple series of subunit-selective modulators were identified through such screening efforts, leading to the discovery of clinical candidates. liottaresearch.org Given that N-Cyclohexyl-D-Serine is an analog of D-Serine, it is anticipated to function as a co-agonist at the glycine (B1666218) site of the NMDA receptor. Its cyclohexyl moiety may influence its potency, selectivity for different NMDA receptor subtypes, and pharmacokinetic properties compared to D-Serine.
The table below presents pharmacological data for D-Serine and a related compound, D-Cycloserine, which acts as a partial agonist at the NMDA receptor glycine site. This data provides a reference for the expected pharmacological activity of N-Cyclohexyl-D-Serine.
| Compound | Target | Activity | Research Finding |
| D-Serine | NMDA Receptor (Glycine Site) | Co-agonist | More potent than glycine at the NMDA receptor glycine site. nih.gov |
| D-Cycloserine | NMDA Receptor (Glycine Site) | Partial Agonist | Displaces [3H]glycine binding and positively modulates the NMDA receptor, but with lower maximal stimulation compared to glycine and D-serine. |
Enzymatic Biotransformation and Cellular Metabolism of N Cyclohexyl D Serine
Substrate Specificity for D-Amino Acid Oxidase (DAAO) and Related Enzymes
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a pivotal role in the metabolism of D-amino acids by catalyzing their oxidative deamination. frontiersin.orgnih.gov The substrate specificity of DAAO is broad, with a preference for neutral, hydrophobic, and slightly polar D-amino acids. nih.gov Human DAAO (hDAAO), for instance, is highly active on such compounds. nih.gov The enzyme's primary function in mammals is to regulate the levels of D-amino acids, including the neuromodulator D-serine, in various tissues, particularly the brain. frontiersin.orguniprot.org
DAAO catalyzes the conversion of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orggoogle.com This enzymatic action is crucial for both catabolism and the regulation of signaling molecules. frontiersin.orguniprot.org The efficiency of DAAO varies depending on the specific D-amino acid substrate. nih.gov While information directly detailing the interaction of N-cyclohexyl-D-serine with DAAO is limited, the enzyme's known affinity for hydrophobic D-amino acids suggests that the cyclohexyl group would likely influence its binding and turnover rate.
Research on DAAO has led to the development of inhibitors aimed at increasing the levels of endogenous D-serine, which is a co-agonist of N-methyl-D-aspartate (NMDA) receptors. google.comnih.gov This highlights the therapeutic interest in modulating DAAO activity. The structural characteristics of N-cyclohexyl-D-serine, particularly the bulky cyclohexyl moiety, would be a key determinant of its recognition and processing by the active site of DAAO.
Table 1: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO) for Various D-Amino Acids This table provides a comparative overview of hDAAO activity on different substrates to infer potential interactions with N-cyclohexyl-D-serine.
| Substrate | Relative Activity (%) | Key Characteristics |
|---|---|---|
| D-Cysteine | 100 | Highest catalytic efficiency. nih.gov |
| D-Proline | High | Readily oxidized by hDAAO. uniprot.org |
| D-Alanine | Moderate | A common substrate for DAAO. |
| D-Serine | Low | A key physiological substrate, despite lower turnover. nih.govfrontiersin.org |
| D-Kynurenine | High | A hydrophobic substrate relevant in neurotransmission. nih.gov |
| D-DOPA | High | A substrate involved in neurotransmitter pathways. nih.govuniprot.org |
| D-Tryptophan | High | A hydrophobic amino acid. nih.gov |
| D-Aspartate | Not a substrate | Acidic D-amino acids are not oxidized by DAAO. frontiersin.org |
| D-Glutamate | Not a substrate | Acidic D-amino acids are not oxidized by DAAO. frontiersin.org |
Impact on Serine Racemase (SR) Activity and D-Serine Homeostasis
Serine racemase (SR) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the synthesis of D-serine from L-serine in the brain. nih.govfrontiersin.orgresearchgate.net This enzyme is critical for maintaining the physiological levels of D-serine, which acts as a crucial co-agonist for NMDA receptors, thereby modulating synaptic plasticity and neurotransmission. frontiersin.orgnih.govnih.gov The regulation of SR activity is complex, involving various factors such as ATP, divalent cations, and protein-protein interactions. researchgate.net
Table 2: Factors Regulating Serine Racemase (SR) Activity This table outlines the known regulators of SR, providing a framework for postulating the potential impact of N-cyclohexyl-D-serine.
| Regulator | Effect on SR Activity | Mechanism of Action |
|---|---|---|
| ATP | Allosteric modulation frontiersin.org | Binds to the enzyme and influences its conformation and activity. |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Activation frontiersin.org | Required for optimal enzyme function. |
| Pyridoxal 5'-phosphate (PLP) | Essential cofactor nih.gov | Directly participates in the catalytic mechanism. |
| Substrate (L-serine) | Substrate | The primary molecule converted to D-serine. nih.gov |
| Product (D-serine) | Product inhibition | High concentrations can inhibit the forward reaction. |
Investigation of Novel Metabolic Fates and Products
The metabolism of N-cyclohexyl-D-serine is not well-documented in publicly available literature. However, based on the known metabolic pathways for related compounds, several potential fates can be hypothesized. If N-cyclohexyl-D-serine is a substrate for DAAO, its oxidative deamination would yield N-cyclohexyl-β-ketopropionate, ammonia, and hydrogen peroxide.
Further metabolism could involve the modification of the cyclohexyl ring, such as hydroxylation, catalyzed by cytochrome P450 enzymes, which are known to metabolize a wide range of xenobiotics. frontiersin.org The resulting hydroxylated metabolites could then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
It is also possible that the amide linkage in N-cyclohexyl-D-serine could be a target for amidases, which would cleave the molecule into D-serine and cyclohexylamine. The released D-serine would then enter the endogenous D-serine pool and be subject to metabolism by DAAO or SR. Cyclohexylamine, in turn, would likely undergo its own set of metabolic transformations. The investigation into these potential metabolic products would require dedicated in vitro and in vivo studies using labeled N-cyclohexyl-D-serine.
Cellular Uptake and Efflux Mechanisms
The ability of N-cyclohexyl-D-serine to enter and exit cells is a critical determinant of its biological activity. The cellular uptake of amino acid derivatives can occur through various mechanisms, including transporter-mediated processes and passive diffusion. Given its amino acid structure, N-cyclohexyl-D-serine may be a substrate for one or more amino acid transporters. The solute carrier family 1 member 4 (SLC1A4), also known as ASCT1, is a transporter for neutral amino acids like serine and could potentially recognize N-cyclohexyl-D-serine. mdpi.com Other transporters, such as the large neutral amino acid transporter 1 (LAT1), are also involved in the transport of amino acids and their derivatives across cell membranes. nih.gov
The physicochemical properties of N-cyclohexyl-D-serine, particularly its lipophilicity conferred by the cyclohexyl group, might also allow for passive diffusion across the cell membrane. This is a common mechanism for hydrophobic molecules.
Once inside the cell, N-cyclohexyl-D-serine could be subject to efflux mechanisms, which actively transport compounds out of the cell. Efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., P-glycoprotein), are responsible for the extrusion of a wide range of xenobiotics and could potentially recognize and transport N-cyclohexyl-D-serine. mdpi.comnih.gov The interplay between uptake and efflux transporters would ultimately determine the intracellular concentration and, consequently, the metabolic fate and biological effects of the compound.
Table 3: Potential Cellular Transport Mechanisms for N-Cyclohexyl-D-Serine
| Transport Mechanism | Description | Potential Relevance for N-Cyclohexyl-D-Serine |
|---|---|---|
| Uptake | ||
| Amino Acid Transporters (e.g., SLC1A4, LAT1) | Mediate the transport of amino acids and their derivatives across the cell membrane. mdpi.comnih.gov | The serine moiety suggests potential interaction with these transporters. The cyclohexyl group may influence affinity. |
| Passive Diffusion | Movement of substances across membranes without the help of transport proteins, driven by the concentration gradient. | The lipophilic cyclohexyl group may enhance passive diffusion across the lipid bilayer. |
| Endocytosis | The process by which cells take in substances from outside of the cell by engulfing them in a vesicle. researchgate.netmdpi.com | Less likely for a small molecule, but possible if it aggregates or binds to a larger carrier molecule. |
| Efflux | ||
| ABC Transporters (e.g., P-glycoprotein) | Utilize ATP to actively transport a wide variety of substrates out of cells. mdpi.com | As a xenobiotic, N-cyclohexyl-D-serine could be a substrate for these pumps. |
| Other Efflux Pumps | Various other transporters contribute to the removal of metabolites and foreign compounds from the cytoplasm. nih.govru.nl | The specific transporters would depend on the cell type and the chemical properties of the compound. |
Preclinical Investigation of Biological Activities of N Cyclohexyl D Serine Analogues
In Vitro Electrophysiological and Neurochemical Characterization in Neuronal Systems
There is a significant body of research on how D-Serine and D-Cycloserine modulate neuronal activity. These compounds are known to act as co-agonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission. curtin.edu.aumdpi.comnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.orgwikipedia.org However, specific studies detailing the in vitro electrophysiological and neurochemical effects of N-Cyclohexyl-D-Serine are not present in the available literature.
Modulation of Synaptic Transmission and Plasticity
The modulation of synaptic phenomena such as long-term potentiation (LTP) is a hallmark of D-Serine and its analogues. mdpi.comnih.govnih.gov These effects are attributed to their interaction with NMDA receptors. mdpi.comnih.govnih.govnih.govfrontiersin.org Unfortunately, no studies were identified that specifically investigated the impact of N-Cyclohexyl-D-Serine on synaptic transmission or plasticity.
Assessment of Neurotransmitter Release and Reuptake
The release and reuptake of neurotransmitters are critical processes in synaptic function. D-Serine itself is released by both neurons and astrocytes and its levels are tightly regulated. frontiersin.orgfrontiersin.orgnih.gov Research into how D-Serine analogues affect the release and reuptake of other neurotransmitters is an active area of investigation. However, there is no available data from preclinical studies assessing the specific effects of N-Cyclohexyl-D-Serine on these neurochemical processes.
In Vivo Pharmacological Profiling in Experimental Animal Models
In vivo studies using animal models are essential for understanding the behavioral and physiological effects of novel compounds. While numerous studies have profiled D-Serine and D-Cycloserine in various animal models of cognitive function and disease, nih.govnih.govnih.govfrontiersin.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netbiomolther.org there is a clear absence of such research for N-Cyclohexyl-D-Serine .
Behavioral Neuroscience Paradigms for Cognitive Function
D-Serine and its analogues have been extensively tested in behavioral paradigms that assess learning and memory, such as the Morris water maze and novel object recognition tasks. researchgate.netplos.orgresearchgate.net These studies have provided valuable insights into the cognitive-enhancing potential of modulating the NMDA receptor. Regrettably, no published research could be found that examines the effects of N-Cyclohexyl-D-Serine in any behavioral neuroscience paradigms for cognitive function.
Cellular and Molecular Responses in Cultured Cells (e.g., Gene Expression, Protein Signaling)
Understanding the cellular and molecular mechanisms of a compound is fundamental to drug development. Studies on D-Serine have explored its effects on gene expression and protein signaling pathways in cultured cells. biorxiv.orgmicrobialcell.comelifesciences.org These investigations often focus on pathways related to neuronal function and cell survival. The search for similar studies on N-Cyclohexyl-D-Serine did not yield any results. There is no available information on how this specific compound might alter gene expression or protein signaling in cultured cells.
Advanced Computational and Theoretical Studies of N Cyclohexyl D Serine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent reactivity of N-Cyclohexyl-D-Serine. Methods like Density Functional Theory (DFT) are employed to map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. nih.govmdpi.comrsc.org These calculations help in understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets. nih.gov For instance, the calculated partial charges on atoms can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding metabolic pathways and potential covalent interactions with receptors.
Furthermore, quantum chemical calculations can determine the conformational preferences of the molecule by calculating the relative energies of different rotamers and isomers. researchgate.net This is particularly important for a flexible molecule like N-Cyclohexyl-D-Serine, where the orientation of the cyclohexyl and serine moieties can significantly influence its binding affinity and efficacy. Studies have shown that the inclusion of dispersion forces in these calculations is essential for accurately describing the conformational energies. researchgate.net
Table 1: Representative Quantum Chemical Calculation Parameters for N-Cyclohexyl-D-Serine Analysis
| Parameter | Description | Typical Computational Method |
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms in the molecule. | DFT (e.g., B3LYP/6-31G*) |
| Electron Density | The probability of finding an electron at a particular point in space around the molecule. | DFT |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and kinetic stability. | DFT |
| Electrostatic Potential | A map of the electrostatic potential on the electron density surface, highlighting regions of positive and negative charge. | DFT |
| Partial Atomic Charges | The charge assigned to each atom in the molecule, useful for understanding intermolecular interactions. | Mulliken population analysis, Natural Bond Orbital (NBO) analysis |
Molecular Docking and Virtual Screening for Target Identification and Optimization
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org For N-Cyclohexyl-D-Serine, docking studies are pivotal in identifying potential biological targets and optimizing its structure to enhance binding affinity and selectivity. nih.gov These studies have been instrumental in exploring its interactions with various receptors, including the NMDA receptor. biomolther.orgnih.gov
Virtual screening, often in conjunction with molecular docking, allows for the rapid assessment of large libraries of compounds to identify those with a high probability of binding to a specific target. dergipark.org.tr In the context of N-Cyclohexyl-D-Serine, this could involve screening derivatives with modified cyclohexyl or serine moieties to discover analogs with improved pharmacological profiles. nih.gov The scoring functions used in docking programs estimate the binding free energy, providing a rank-ordering of potential ligands. semanticscholar.org For example, studies on related serine derivatives have shown that the cyclohexyl group can occupy specific pockets within the active site of proteases. nih.gov
Table 2: Key Aspects of Molecular Docking and Virtual Screening for N-Cyclohexyl-D-Serine
| Aspect | Description | Relevance to N-Cyclohexyl-D-Serine |
| Target Preparation | Preparing the 3D structure of the biological target (e.g., a receptor) for docking, which may involve adding hydrogen atoms and assigning charges. | Essential for accurately simulating the binding site of receptors like the NMDA receptor. |
| Ligand Preparation | Generating a 3D conformation of N-Cyclohexyl-D-Serine and assigning appropriate atom types and charges. | Crucial for representing the correct stereochemistry and ionization state of the molecule. |
| Docking Algorithm | The computational method used to explore the conformational space of the ligand within the receptor's binding site. | Determines the thoroughness and accuracy of the predicted binding poses. |
| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the receptor for each predicted pose. | Helps in ranking different derivatives of N-Cyclohexyl-D-Serine based on their predicted binding strength. |
| Virtual Screening | High-throughput docking of a large library of compounds against a target to identify potential hits. | Enables the discovery of novel analogs of N-Cyclohexyl-D-Serine with desired properties. dergipark.org.tr |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of N-Cyclohexyl-D-Serine and its interactions with biological targets over time. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different conformations and the study of ligand-binding and unbinding events. nih.govacs.org
Pharmacophore Modeling and Structure-Activity Relationship (SAR) Elucidation
Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.trnih.gov A pharmacophore model for N-Cyclohexyl-D-Serine would consist of features like hydrogen bond donors and acceptors, hydrophobic regions (the cyclohexyl group), and charged centers.
These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the ligand-receptor complex (structure-based). dergipark.org.trnih.gov Once a pharmacophore model is developed, it can be used to screen virtual compound libraries to identify novel scaffolds that match the required features. dergipark.org.tr
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. biomolther.orgnih.govresearchgate.netbiomolther.org For N-Cyclohexyl-D-Serine, SAR studies would involve synthesizing and testing a series of analogs with systematic modifications to the cyclohexyl ring (e.g., substitution, stereochemistry) and the serine moiety (e.g., esterification, amidation). The resulting data helps in building predictive models that can guide the design of more potent and selective compounds. biomolther.orgnih.govresearchgate.netbiomolther.org
Table 3: Key Pharmacophoric Features and SAR Insights for N-Cyclohexyl-D-Serine Analogs
| Pharmacophoric Feature | Description | Potential SAR Insight |
| Hydrophobic Group | The non-polar cyclohexyl ring. | Modifications to the size and lipophilicity of the cyclohexyl ring can impact binding affinity and membrane permeability. |
| Hydrogen Bond Donor/Acceptor | The amine, carboxyl, and hydroxyl groups of the serine moiety. | The precise positioning of these groups is critical for specific interactions with receptor residues. |
| Chiral Center | The stereochemistry at the alpha-carbon of the serine moiety (D-configuration). | The stereochemistry is often crucial for biological activity, as seen in the selectivity of D-serine for the NMDA receptor. mdpi.com |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME prediction models are used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process, helping to avoid costly failures in later stages. researchgate.netiapchem.org These models use the chemical structure of a molecule to predict properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions. derpharmachemica.comresearchgate.net
For N-Cyclohexyl-D-Serine, ADME predictions can provide valuable information on its likely bioavailability and distribution in the body. For example, the lipophilicity of the cyclohexyl group will influence its absorption and ability to cross biological membranes. Predictions of metabolic fate can identify potential sites of enzymatic modification, guiding the design of analogs with improved stability. derpharmachemica.com
Table 4: Common In Silico ADME Properties Predicted for N-Cyclohexyl-D-Serine
| ADME Property | Description | Importance for N-Cyclohexyl-D-Serine |
| Aqueous Solubility | The maximum amount of the compound that can dissolve in water. | Affects absorption and formulation. |
| Human Intestinal Absorption (HIA) | The extent to which the compound is absorbed from the gut into the bloodstream. | A key determinant of oral bioavailability. derpharmachemica.com |
| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the barrier protecting the central nervous system. | Crucial if the intended target is in the brain. derpharmachemica.com |
| Cytochrome P450 (CYP) Inhibition/Metabolism | Prediction of which CYP enzymes are likely to metabolize the compound or be inhibited by it. | Important for assessing metabolic stability and potential for drug-drug interactions. derpharmachemica.com |
| Plasma Protein Binding (PPB) | The extent to which the compound binds to proteins in the blood plasma. | Influences the free concentration of the drug available to act on its target. derpharmachemica.com |
Emerging Research Frontiers and Methodological Advancements for N Cyclohexyl D Serine
Development of Advanced Imaging Probes and Biosensors
The development of sensitive and selective methods for the detection of D-amino acids is a primary focus of ongoing research. mdpi.comnih.gov While specific imaging probes for N-cyclohexyl-D-serine are still in nascent stages, the broader progress in D-amino acid detection provides a roadmap for future advancements.
Current research efforts are geared towards creating enzymatic biosensors that offer rapid and sensitive detection of D-amino acids in biological samples. nih.gov These biosensors have demonstrated high recovery rates and good sensitivity, paving the way for real-time monitoring of D-amino acid dynamics in vivo. nih.gov The principles underlying these biosensors could be adapted to develop specific sensors for N-cyclohexyl-D-serine by engineering enzymes with high specificity for this particular derivative.
The table below summarizes the current state of biosensor development for D-amino acids, which is foundational for the future development of probes for N-cyclohexyl-D-serine.
| Sensor Type | Analyte | Key Features | Potential for N-Cyclohexyl-D-Serine |
| Enzymatic Biosensors | General D-Amino Acids | Rapid response, good sensitivity, high recovery | High: Enzyme engineering could create specificity. |
| Chiral Probes | D-Amino Acid Enantiomers | Enables differentiation from L-amino acids | High: Can be designed to react specifically with the N-cyclohexyl group. |
Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The integration of data from metabolomics and proteomics is a powerful approach to understanding the complex biological roles of D-amino acids and their derivatives. Chiral metabolomics, in particular, has become an essential tool for studying the distribution and function of these molecules. mdpi.com
Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are pivotal in these multi-omics studies. researchgate.net These methods allow for the sensitive and selective quantification of D-amino acids in complex biological matrices, such as bodily fluids and tissues. nih.gov While specific multi-omics studies on N-cyclohexyl-D-serine are not yet widely published, the established methodologies for other D-amino acids are directly applicable.
The following table outlines how multi-omics approaches can be applied to research on N-cyclohexyl-D-serine:
| Omics Approach | Application to N-Cyclohexyl-D-Serine Research | Expected Outcomes |
| Metabolomics | Quantifying levels in different tissues and fluids after administration. | Understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Proteomics | Identifying protein binding partners and downstream signaling pathways. | Elucidation of its mechanism of action and potential off-target effects. |
Novel Applications in Chemical Biology and Neuropharmacology
D-serine is a well-established co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity and neurotransmission. mdpi.com Derivatization of D-serine, such as the addition of a cyclohexyl group, is a strategy employed in medicinal chemistry to potentially enhance its pharmacological properties, such as blood-brain barrier permeability or receptor affinity.
The neuropharmacological applications of N-cyclohexyl-D-serine are therefore presumed to be centered on the modulation of NMDA receptor activity. Research in this area explores its potential as a therapeutic agent for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. mdpi.com Chemical biology approaches can utilize N-cyclohexyl-D-serine as a tool to probe the structure and function of the NMDA receptor's glycine binding site.
| Research Area | Potential Application of N-Cyclohexyl-D-Serine |
| Neuropharmacology | Investigation as a potential therapeutic for schizophrenia, depression, or neurodegenerative diseases. |
| Chemical Biology | Use as a chemical probe to study NMDA receptor pharmacology and for the development of novel receptor modulators. |
Challenges and Opportunities in Derivatized D-Amino Acid Research
The field of derivatized D-amino acid research is not without its challenges. A primary hurdle is the analytical complexity of distinguishing and quantifying these molecules in biological systems. thieme-connect.comchromatographyonline.com The low endogenous concentrations of D-amino acids and the overwhelming abundance of their L-enantiomers necessitate highly sensitive and selective analytical methods. mdpi.comnih.gov Furthermore, the derivatization process itself can sometimes introduce analytical errors or lead to racemization. mdpi.comthieme-connect.com
Despite these challenges, the opportunities in this research area are vast. The unique biological functions of D-amino acids and their derivatives present a promising frontier for the discovery of novel biomarkers and therapeutic targets for a range of diseases, including neurological disorders, cancer, and kidney diseases. researchgate.netchromatographyonline.com The development of more robust and high-throughput analytical techniques will be crucial to overcoming the current limitations and unlocking the full potential of compounds like N-cyclohexyl-D-serine. nih.gov
| Challenges | Opportunities |
| Low in vivo concentrations | Development of highly sensitive detection methods. |
| Interference from L-amino acids | Design of novel chiral separation techniques. chromatographyonline.com |
| Potential for racemization during analysis | Optimization of sample preparation and derivatization protocols. mdpi.comthieme-connect.com |
| Complex biological matrices | Identification of novel biomarkers for disease diagnosis and prognosis. researchgate.net |
| Elucidating specific biological roles | Discovery of new therapeutic targets and drug candidates. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclohexyl-D-serine, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate formation. For example, potassium bromide (KBr) catalysis under reflux conditions can facilitate carbamate formation between cyclohexylamine and activated serine derivatives . Key factors include solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (±5°C precision), and stoichiometric ratios (1:1.2 amine-to-activating agent). Reaction progress should be monitored via TLC or HPLC with UV detection at 254 nm .
Q. How should researchers characterize the purity and structural integrity of N-cyclohexyl-D-serine derivatives?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm stereochemistry and cyclohexyl group integration (δ 1.2–1.8 ppm for cyclohexyl protons) .
- HPLC-MS with a C18 column (acetonitrile/water gradient) to assess purity (>95% area under the curve).
- Melting point analysis (compared to literature values, e.g., NIST data ) to detect polymorphic impurities.
- FT-IR for carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1550 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling N-cyclohexyl-D-serine in laboratory settings?
- Methodological Answer :
- Conduct all reactions in a fume hood with explosion-proof equipment due to potential amine volatility .
- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Store the compound in airtight containers under nitrogen at –20°C to prevent hydrolysis .
- Dispose of waste via neutralization with dilute HCl followed by incineration, adhering to EPA guidelines .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stereochemical effects of N-cyclohexyl-D-serine in biological systems?
- Methodological Answer :
- In vitro assays : Compare D- and L-stereoisomers using neuronal cell cultures (e.g., primary rat astrocytes) to measure NMDA receptor modulation via calcium imaging .
- Computational modeling : Perform molecular docking (AutoDock Vina) to analyze cyclohexyl group interactions with receptor binding pockets (PDB ID: 1PBQ) .
- Control groups : Include enantiomerically pure controls and a racemic mixture to isolate stereochemical effects .
Q. What methodologies are recommended for resolving contradictions in reported bioactivity data of N-cyclohexyl-D-serine analogs?
- Methodological Answer :
- Conduct a systematic review using PRISMA guidelines to identify bias in literature (e.g., exclusion of negative data) .
- Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Apply meta-analysis with random-effects models to quantify heterogeneity across studies (RevMan software) .
- Validate assay specificity using knockout cell lines (e.g., GluN1-deficient models) to confirm target engagement .
Q. What strategies optimize the catalytic systems for synthesizing N-cyclohexyl-D-serine derivatives under mild conditions?
- Methodological Answer :
- Screen organocatalysts (e.g., thiourea derivatives) to enhance enantioselectivity without metal residues .
- Use microwave-assisted synthesis (100 W, 60°C) to reduce reaction time from 12 hours to 45 minutes .
- Employ DOE (Design of Experiments) to optimize parameters: catalyst loading (5–15 mol%), solvent (THF vs. ethanol), and pressure (1–3 atm) .
- Characterize catalytic efficiency via turnover frequency (TOF) calculations and Arrhenius plots for activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
